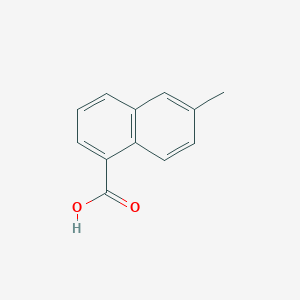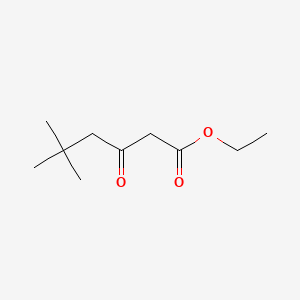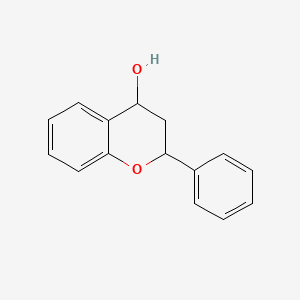
4-Flavanol
Overview
Description
4-Flavanol: is a type of flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and antiviral properties. This compound, specifically, is a subtype of flavonoids that has garnered attention for its potential health benefits and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium (II)-Catalyzed Oxidative Cyclization: This method involves the use of palladium (II) catalysis to synthesize flavones and flavanones from 2′-hydroxydihydrochalcones.
Chemoenzymatic Stereoselective Synthesis: This method uses lipase-catalyzed kinetic resolutions to achieve the stereoselective synthesis of trans-flavan-4-ols.
Industrial Production Methods: Industrial production methods for flavonoids, including 4-flavanol, often involve extraction from natural sources using techniques such as maceration, infusion, decoction, percolation, hot continuous extraction (soxhlet), ultrasound-assisted extraction, and microwave-assisted extraction. Common solvents used include water, ethanol, methanol, n-butanol, acetone, ethyl acetate, and chloroform .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Flavanol can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.
Reduction: Reduction reactions can convert flavanones to flavan-4-ols.
Substitution: Various substitution reactions can occur on the aromatic rings of this compound, leading to different derivatives.
Common Reagents and Conditions:
Oxidants: Palladium (II), iodine (I2), and other strong oxidants.
Reductants: Hydrogenation catalysts and bioreduction agents.
Solvents: Ethanol, methanol, acetone, and chloroform.
Major Products:
Flavones: Formed through oxidative cyclization.
Flavanones: Formed through reduction and cyclization reactions.
Derivatives: Various substituted flavanols depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Flavanol is used as a building block in the synthesis of more complex flavonoid structures. Its unique chemical properties make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its antioxidant properties. It helps in neutralizing free radicals, thereby protecting cells from oxidative stress .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory, antiviral, and anticancer properties. It is being investigated for its role in preventing and treating various diseases, including cardiovascular diseases and cancer .
Industry: In the food industry, this compound is used as a natural antioxidant to preserve food products. It is also used in the cosmetic industry for its skin-protective properties .
Mechanism of Action
4-Flavanol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. Additionally, it modulates various molecular targets and pathways, including:
Nuclear receptors: Involved in gene expression regulation.
Aryl hydrocarbon receptor (AhR): Plays a role in detoxification processes.
Kinases and receptor tyrosine kinases: Involved in cell signaling pathways.
G protein-coupled receptors: Mediate various physiological responses.
Comparison with Similar Compounds
Flavan-3-ols: Includes catechin and epicatechin, known for their antioxidant properties.
Flavan-3,4-diols: Structurally similar but differ in the hydroxylation pattern.
Uniqueness: 4-Flavanol is unique due to its specific hydroxylation pattern and its ability to undergo various chemical reactions, making it a versatile compound in synthetic chemistry. Its distinct antioxidant and anti-inflammatory properties also set it apart from other flavonoids .
Properties
IUPAC Name |
2-phenyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMFRMLVZQOBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964098 | |
| Record name | 4-Hydroxyflavan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-25-2 | |
| Record name | 4-Hydroxyflavan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-4-chromanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Flavanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyflavan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


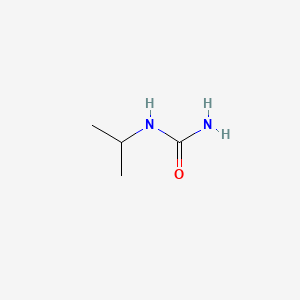
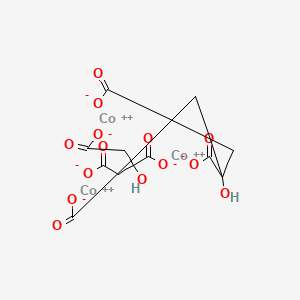
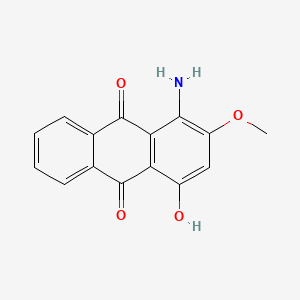
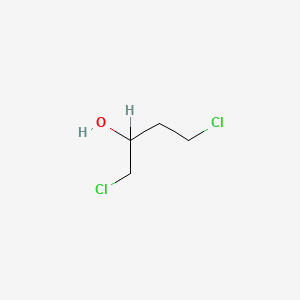
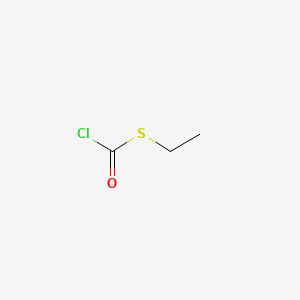
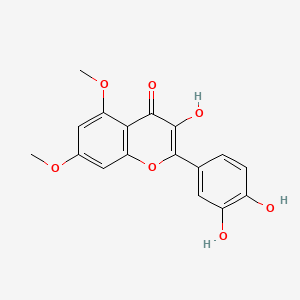
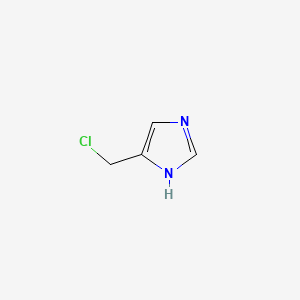
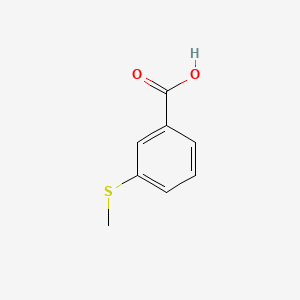
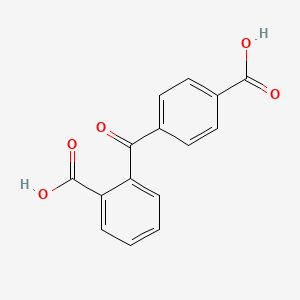
![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)


